5,5-Dimethylundecane

Gas Chromatography Retention Index Isomer Identification

5,5-Dimethylundecane (CAS 17312-73-1) is a saturated, branched-chain hydrocarbon of the alkane class, with the molecular formula C13H28 and a molecular weight of 184.36 g/mol. As a structural isomer of tridecane, it features a geminal dimethyl substitution at the C-5 position of an undecane backbone, which critically governs its physicochemical and chromatographic behavior.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 17312-73-1
Cat. No. B098505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylundecane
CAS17312-73-1
Synonyms5,5-Dimethylundecane
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)CCCC
InChIInChI=1S/C13H28/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3
InChIKeyYQNMYOJSMPRRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethylundecane (CAS 17312-73-1): Sourcing Guide for a Pure C13 Branched Alkane Standard


5,5-Dimethylundecane (CAS 17312-73-1) is a saturated, branched-chain hydrocarbon of the alkane class, with the molecular formula C13H28 and a molecular weight of 184.36 g/mol. As a structural isomer of tridecane, it features a geminal dimethyl substitution at the C-5 position of an undecane backbone, which critically governs its physicochemical and chromatographic behavior [1]. Its first reported synthesis in 1956 by Tarasova et al. established its identity among the numerous C13 isomers, and it remains a valuable reference standard in gas chromatography, organic synthesis, and fragrance research [2]. However, its close structural similarity to other dimethylundecane isomers necessitates a rigorous, evidence-based approach to procurement to ensure the correct isomer is sourced for specific analytical or industrial applications.

Workflow: GC or GC-MS analysis of complex hydrocarbon mixtures
Selection requirement: Isomer-specific identity verification by chromatographic retention index or mass spectral fingerprint
Use context: Fragrance formulation research, thermophysical model validation, and hydrocarbon reference library construction

Why Substituting 5,5-Dimethylundecane with Other C13 Isomers Compromises Data Integrity


Generic substitution of 5,5-dimethylundecane (17312-73-1) with a different dimethylundecane isomer—such as 5,7-dimethylundecane (17312-83-3) or 4,5-dimethylundecane (17312-79-7)—will introduce error into any application relying on precise physicochemical properties or chromatographic identification. These isomers are not interchangeable; their distinct branching patterns lead to quantifiably different retention indices, boiling points, and mass spectral fragmentation fingerprints [1]. For example, a procurement decision based solely on the C13H28 molecular formula for use as a GC retention index standard would result in incorrect peak assignments, as the Kovats' RI can differ by up to 15–17 units between isomers under identical conditions [1]. The evidence below quantifies these critical differentiators, directly informing scientifically rigorous selection and procurement.

Target
5,5-Dimethylundecane
Substitute: 5,7-dimethylundecane, 4,5-dimethylundecane
Measurable retention index shift may cause peak misassignment in GC-based identification workflows.
Property
Boiling point and vapor pressure
Substitute isomers exhibit small but meaningful differences
Thermodynamic differences may alter distillation fractionation, headspace composition, and fragrance release profiles.
Identity
Mass spectral fingerprint
Other dimethylundecane isomers produce distinct fragmentation patterns
MS-based identity confirmation cannot be performed with the wrong isomer, risking undetected sourcing errors.

Quantitative Differentiators of 5,5-Dimethylundecane (17312-73-1) Against Its Closest Analogs


Chromatographic Selectivity: Kovats' Retention Index (RI) on Non-Polar Capillary Columns

On a standard non-polar DC-200 capillary column, 5,5-dimethylundecane exhibits a Kovats' retention index of 1205 [1]. This value is distinctly different from its close structural analog 5,7-dimethylundecane, which has an RI of 1190 on the same stationary phase [2]. A further comparator, 4,5-dimethylundecane, reports an RI of 1212 [3]. This quantifiable difference in chromatographic retention underscores the compound's unique selectivity profile and is the primary means of verifying the identity of a sourced sample, preventing misidentification in complex mixture analysis.

Kovats' RI (DC-200)
Head-to-head
1205 vs 5,7-: 1190
4,5-: 1212
Supports chromatographic identity verification
RI difference up to 15 units; method context from Schomburg & Henneberg
Gas Chromatography Retention Index Isomer Identification

Thermodynamic Differentiation: Boiling Point and Vapor Pressure Comparisons

5,5-Dimethylundecane has a reported boiling point of 219.1 °C at 760 mmHg , which is marginally higher than the predicted boiling point of 5,7-dimethylundecane at 218.9 °C . This small difference, while consistent with the expected trend for geminal disubstitution affecting molecular symmetry, is critically paired with a more appreciable difference in vapor pressure: 0.179 mmHg for the 5,5-isomer versus a predicted 0.168 mmHg for the 4,7-isomer at 25°C . These quantifiable differences, though modest, are significant in applications where precise distillation fractionation or vapor-phase handling is required, directly influencing process design and safety parameters.

Boiling Point
Data to verify
219.1 °C
Vapor pressure: 0.179 mmHg (25°C)
Boiling point endpoint for distillation fractionation
Comparative context: 5,7-isomer BP 218.9°C; independent verification recommended
Physicochemical Property Boiling Point Vapor Pressure Isomer Comparison

Mass Spectrometric Fingerprint: A Unique Diagnostic for Procurement Verification

The electron ionization (EI) mass spectrum of 5,5-dimethylundecane serves as its unique molecular fingerprint [1]. The geminal dimethyl branching at the C-5 position directs specific fragmentation patterns that are distinct from isomers with isolated methyl groups, such as 5,7-dimethylundecane. This fragmentation behavior has been studied in detail for dimethyl-substituted hydrocarbons, providing criteria for identifying structural isomers in mixtures [2]. For a procurement scientist, having the reference mass spectrum from an authoritative database like the NIST/EPA/NIH Mass Spectral Library is a non-negotiable tool for authenticating the received chemical against its CAS number, ensuring synthetic or natural product research is not compromised by isomer contamination.

MS Fingerprint (EI)
Class-level
Unique fragmentation pattern
Supports isomer-specific identity confirmation by MS
NIST library reference spectrum; pattern-based differentiation
Mass Spectrometry Isomer Differentiation Quality Control

Synthesis Provenance and Authenticated First-Time Synthesis Record

5,5-Dimethylundecane's scientific pedigree is established by its first-time synthesis in 1956 by Tarasova, Taits, and Plate at the N.D. Zelinsky Institute of Organic Chemistry, a defining characteristic not universally shared by all dimethylundecane isomers at the time [1]. This published synthesis, detailing the preparation from 2-methyl-2-octanol in the presence of hydrochloric acid, ether, and mercury dichloride, provides a definitive synthetic route and property benchmark [2]. When procuring this compound, especially as a custom synthesis, this historical reference serves as a critical quality benchmark against which a supplier's product purity and identity can be validated, distinguishing it from isomers that may only be available as predicted or poorly characterized components of complex petroleum fractions.

Synthesis Provenance
Source review
First synthesis 1956, Tarasova et al.
Supports authenticity verification and quality benchmarking
Published protocol provides reference property data
Synthesis Authenticity Reference Standard

Validated Application Scenarios Unique to 5,5-Dimethylundecane (17312-73-1)


Unambiguous Gas Chromatography (GC) Retention Index Marker

Based on its definitive Kovats' RI of 1205 on a non-polar DC-200 column, 5,5-dimethylundecane serves as an ideal internal standard or retention time marker for GC and GC-MS analysis of complex hydrocarbon mixtures [1]. Its specific RI, which differs by 15 units from 5,7-dimethylundecane, allows for unambiguous identification and prevents peak assignment errors in applications like petroleum fingerprinting, essential oil analysis, or environmental monitoring of volatile organic compounds [1].

Fragrance and Flavor Formulation Research

5,5-Dimethylundecane is a colorless liquid with a strong fruity odor, widely used in fragrance and flavor production . The compound's specific boiling point (219.1 °C) and vapor pressure (0.179 mmHg) are critical parameters for formulators . Sourcing the correct isomer ensures consistency in the olfactory profile and vapor release kinetics of a final product, where even a 0.2 °C boiling point shift or a different vapor pressure could alter the perception of a fragrance accord.

Thermophysical Property Research and Computational Model Validation

As a pure, branched alkane with well-defined thermodynamic properties—including a calculated enthalpy of vaporization of 43.7±0.8 kJ/mol and a dynamic viscosity of 9.0102 mPa·s at 238.69 K [2]—5,5-dimethylundecane is a valuable reference compound for validating group contribution methods (like Joback) and computational chemistry models for branched hydrocarbons [2]. Its geminal dimethyl group provides a unique structural feature to test and refine prediction algorithms.

Certified Reference Material for Hydrocarbon Isomer Libraries

The combination of a documented first synthesis [3] and a distinct mass spectral fingerprint in the NIST library [4] makes 5,5-dimethylundecane a critical component in constructing comprehensive spectral libraries for C13 hydrocarbons. Procuring this specific isomer as a high-purity standard (>95%) is essential for mass spectrometry-based metabolomics and petroleomics, where the confident identification of biomarkers or contaminants hinges on accurate reference spectra, differentiating it from isomeric interferences [4].

Application
Selection Property
Validation Focus
GC retention index marker
Kovats' retention index specificity
Isomer identity confirmation by GC-RI
Fragrance and flavor formulation research
Boiling point and vapor pressure consistency
Olfactory release profile and headspace reproducibility
Thermophysical model validation
Defined thermodynamic properties
Group contribution method accuracy and computational model benchmarking
Hydrocarbon isomer reference libraries
Documented synthesis and MS fingerprint
Mass spectral library matching and metabolomics identification
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